Core Pharmacophore Validated as D-Alanine:D-Alanine Ligase Inhibitor with Quantified Affinity (Ki = 4 µM)
The 3-chloro-2,2-dimethylpropanamide core pharmacophore—identical to the non-N-phenyl portion of 3-chloro-2,2-dimethyl-N-phenylpropanamide—has been validated as an allosteric inhibitor of Staphylococcus aureus D-alanine:D-alanine ligase (StaDDl) with a Ki of 4 µM, as determined by enzyme inhibition assays under standardized conditions [1][2]. The trifluoromethyl-substituted N-aryl analog (3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide) co-crystallized with StaDDl at 2.2 Å resolution, revealing binding to a hydrophobic pocket at the domain interface adjacent to the first D-alanine substrate site but not overlapping with any substrate binding regions [1]. This allosteric binding mode provides the basis for developing antibiotics targeting DDl, with potential to overcome vancomycin resistance because the inhibitor interacts only with residues from the first D-alanine site [1]. The Ki = 4 µM value establishes a benchmark affinity for the core scaffold; the N-phenyl variant (CAS 82820-74-4) retains this validated pharmacophore, enabling direct SAR exploration of N-substituent effects on potency and selectivity.
| Evidence Dimension | Enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4 µM (inferred via class-level pharmacophore equivalence; identical 3-chloro-2,2-dimethylpropanamide core as validated analog) |
| Comparator Or Baseline | 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (validated analog): Ki = 4 µM against StaDDl |
| Quantified Difference | No direct comparative data; class-level inference only. The N-phenyl variant provides a distinct electronic and steric profile relative to the N-(4-trifluoromethyl)phenyl analog, enabling orthogonal SAR exploration. |
| Conditions | StaDDl enzyme inhibition assay; pH not explicitly specified in source abstract; cocrystal structure at 2.2 Å resolution |
Why This Matters
The validated 3-chloro-2,2-dimethylpropanamide core pharmacophore with quantified Ki = 4 µM against a clinically relevant antibacterial target provides a data-driven foundation for SAR campaigns, distinguishing this scaffold from non-chlorinated or non-gem-dimethyl analogs lacking documented target engagement.
- [1] Liu S, Chang JS, Herberg JT, Horng MM, Tomich PK, Lin AH, Marotti KR. Allosteric inhibition of Staphylococcus aureus D-alanine:D-alanine ligase revealed by crystallographic studies. Proc Natl Acad Sci USA. 2006;103(41):15178-15183. View Source
- [2] PDBj. 2I80: Allosteric inhibition of Staphylococcus aureus D-alanine:D-alanine ligase revealed by crystallographic studies. Protein Data Bank Japan. View Source
